molecular formula C17H15ClN2O4 B11688988 (2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one

(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B11688988
M. Wt: 346.8 g/mol
InChI Key: JORAGINBYRHVNF-JAIQZWGSSA-N
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Description

(Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a chlorophenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of 4-methoxybenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final product by the addition of a carbamate group. Common catalysts used in this synthesis include acids or bases, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression makes it a promising therapeutic candidate .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, it can interfere with the cell cycle and induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE include:

Uniqueness

What sets (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and chloro substituents, along with the carbamate moiety, provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

[(Z)-[1-(4-methoxyphenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C17H15ClN2O4/c1-11(16(21)12-6-8-15(23-2)9-7-12)20-24-17(22)19-14-5-3-4-13(18)10-14/h3-10H,1-2H3,(H,19,22)/b20-11-

InChI Key

JORAGINBYRHVNF-JAIQZWGSSA-N

Isomeric SMILES

C/C(=N/OC(=O)NC1=CC(=CC=C1)Cl)/C(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NOC(=O)NC1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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